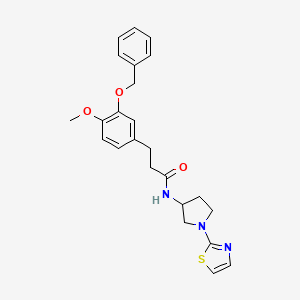
Methyl 3-Bromo-4-iodo-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Bromo-4-iodo-5-methylbenzoate is a chemical compound with the molecular formula C9H8BrIO2 . It has a molecular weight of 354.97 . The IUPAC name for this compound is methyl 3-bromo-4-iodo-5-methylbenzoate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 3-Bromo-4-iodo-5-methylbenzoate is 1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 3-Bromo-4-iodo-5-methylbenzoate has a density of 2.0±0.1 g/cm3 . It has a boiling point of 350.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 63.4±0.3 cm3 . It has a polar surface area of 26 Å2 and a molar volume of 181.9±3.0 cm3 .Applications De Recherche Scientifique
Novel Organic Synthesis Methods
Research has demonstrated innovative ways to synthesize iodine and bromine-substituted benzene derivatives. For instance, Matsumoto et al. (2008) developed a method for forming iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes using iodine and UV irradiation, leading to high-to-excellent yields. This method's applicability extends to synthesizing methyl 3-iodo-4-phenylbenzoate, showcasing a novel pathway for creating iodobenzene derivatives that could potentially include or relate to compounds like Methyl 3-Bromo-4-iodo-5-methylbenzoate (Matsumoto, Takase, & Ogura, 2008).
Structure-Property Relationships
A study by Zherikova et al. (2016) on the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids provides insights into the structure-property relationships of these compounds. By examining temperature dependences of vapor pressures and deriving molar enthalpies of sublimation and vaporization, this research offers a foundation for understanding the physical characteristics of related compounds, including Methyl 3-Bromo-4-iodo-5-methylbenzoate (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Molecular Properties and Analysis
Saxena et al. (2015) investigated the molecular structure of Methyl 2-amino 5-bromobenzoate using density functional theory, revealing detailed vibrational assignments and electronic properties. Their work on understanding the molecular dynamics and non-linear optical (NLO) activity of the molecule through theoretical calculations provides a methodological framework that could be applied to study the properties of Methyl 3-Bromo-4-iodo-5-methylbenzoate (Saxena, Agrawal, & Gupta, 2015).
Synthesis of Polysubstituted Aromatic Carboxylic Acids
Research on the synthesis of aromatic carboxylic acids like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid highlights the potential for developing novel compounds with specific substitutions, including those similar to Methyl 3-Bromo-4-iodo-5-methylbenzoate. The preparation from readily available precursors without the need for chromatographic separation offers an efficient pathway to synthesize complex molecules (Laak & Scharf, 1989).
Safety and Hazards
The compound is associated with certain hazard statements: H315, H319, and H335 . These codes correspond to specific hazards related to skin irritation, eye irritation, and respiratory irritation, respectively. The precautionary statements associated with this compound are P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.
Propriétés
IUPAC Name |
methyl 3-bromo-4-iodo-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLJNAAZHBNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Bromo-4-iodo-5-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2669456.png)
![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B2669458.png)

![N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2669461.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669465.png)


![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid](/img/structure/B2669468.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669470.png)
![Ethyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2669471.png)


![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2669479.png)